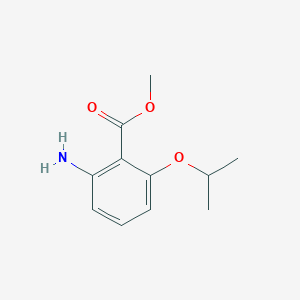![molecular formula C7H4N2OS B13654310 Thieno[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13654310.png)
Thieno[2,3-d]pyridazine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-d]pyridazine-3-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyridazine-3-carbaldehyde typically involves the formation of the thieno[2,3-d]pyridazine core followed by the introduction of the carbaldehyde group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophene with a suitable dicarbonyl compound can yield the thieno[2,3-d]pyridazine core, which can then be further functionalized to introduce the carbaldehyde group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale cyclization reactions followed by purification steps to isolate the desired product. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Thieno[2,3-d]pyridazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol. Substitution reactions can introduce various functional groups into the thieno[2,3-d]pyridazine core, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
Thieno[2,3-d]pyridazine-3-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of thieno[2,3-d]pyridazine-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the thiophene and pyridazine rings can facilitate interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,4-d]pyridazine: Another isomeric form with different electronic properties and stability.
Pyridazine: A simpler structure with two adjacent nitrogen atoms, commonly used in medicinal chemistry.
Thieno[3,2-c]pyridazine: A related compound with a different fusion pattern, leading to distinct chemical and physical properties.
Uniqueness
Thieno[2,3-d]pyridazine-3-carbaldehyde is unique due to its specific ring fusion pattern, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for the development of new materials and biologically active molecules.
Eigenschaften
Molekularformel |
C7H4N2OS |
|---|---|
Molekulargewicht |
164.19 g/mol |
IUPAC-Name |
thieno[2,3-d]pyridazine-3-carbaldehyde |
InChI |
InChI=1S/C7H4N2OS/c10-3-5-4-11-7-2-9-8-1-6(5)7/h1-4H |
InChI-Schlüssel |
BTUBHYWQVYSSJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CN=N1)SC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


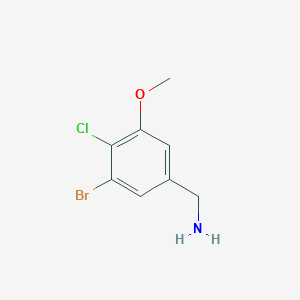
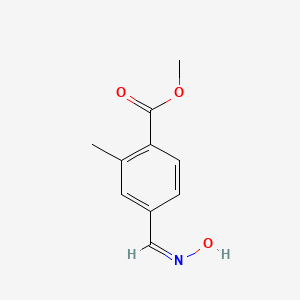
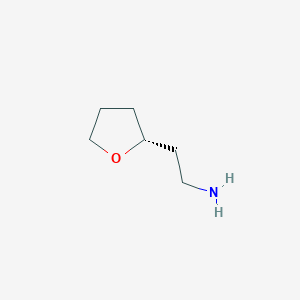




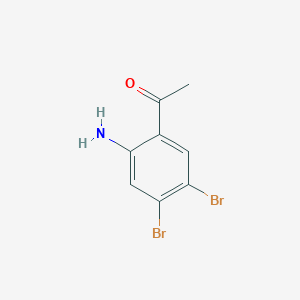
![Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine](/img/structure/B13654289.png)
![7-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13654290.png)
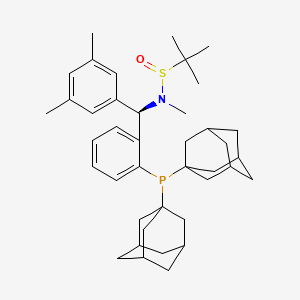
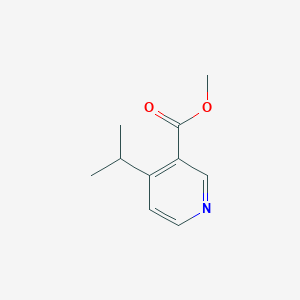
![tert-Butyl 7-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13654319.png)
